molecular formula C18H18O3 B12003408 2-(1-Naphthoyl)cyclohexanecarboxylic acid

2-(1-Naphthoyl)cyclohexanecarboxylic acid

Cat. No.: B12003408
M. Wt: 282.3 g/mol
InChI Key: IIMIUKWQEUEQOF-UHFFFAOYSA-N
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Description

2-(1-Naphthoyl)cyclohexanecarboxylic acid is an organic compound with the molecular formula C18H18O3 It is a derivative of cyclohexanecarboxylic acid, featuring a naphthoyl group attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Naphthoyl)cyclohexanecarboxylic acid typically involves the acylation of cyclohexanecarboxylic acid with 1-naphthoyl chloride under suitable reaction conditions . The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to isolate the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective reagents, and implementing efficient purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1-Naphthoyl)cyclohexanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the naphthoyl group to a naphthyl group.

    Substitution: The compound can participate in substitution reactions, where functional groups on the naphthoyl or cyclohexane rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoic acid derivatives, while reduction can produce naphthylcyclohexanecarboxylic acid.

Scientific Research Applications

2-(1-Naphthoyl)cyclohexanecarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Naphthoyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The naphthoyl group can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanecarboxylic acid: A simpler analog without the naphthoyl group.

    1-Naphthoic acid: Contains the naphthoyl group but lacks the cyclohexane ring.

    Naphthylcyclohexane: Similar structure but without the carboxylic acid group.

Uniqueness

2-(1-Naphthoyl)cyclohexanecarboxylic acid is unique due to the presence of both the naphthoyl and cyclohexanecarboxylic acid moieties. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its simpler analogs .

Properties

Molecular Formula

C18H18O3

Molecular Weight

282.3 g/mol

IUPAC Name

2-(naphthalene-1-carbonyl)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C18H18O3/c19-17(15-9-3-4-10-16(15)18(20)21)14-11-5-7-12-6-1-2-8-13(12)14/h1-2,5-8,11,15-16H,3-4,9-10H2,(H,20,21)

InChI Key

IIMIUKWQEUEQOF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)C(=O)C2=CC=CC3=CC=CC=C32)C(=O)O

Origin of Product

United States

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